5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have attracted wide pharmaceutical interest due to their potential bioactive properties . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves reactions with heterocyclic amines and active methylene compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol has been introduced .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) and occur under specific conditions . The reactions can lead to a variety of products with different yields .Scientific Research Applications
Chemical Characterization and Spectroscopy
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, due to its structural complexity, is likely subject to extensive spectroscopic characterization to determine its molecular structure, vibrational frequencies, and chemical shift values. Spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for this purpose. Density Functional Theory (DFT) calculations, utilizing functionals like B3LYP, CAMB3LYP, and B3PW91 with basis sets such as 6–31++G(d,p), can provide optimized geometric structures and insight into the electronic properties, including the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energies and non-linear optical (NLO) properties (Vural & Kara, 2017).
Antimicrobial and Antiviral Applications
Compounds structurally related to 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, such as those containing bromine and pyridine rings, have been explored for their antimicrobial and antiviral activities. For instance, analogs with substitutions on the pyridine ring have shown to inhibit the replication of retroviruses in cell culture, indicating potential applications in antiviral therapy (Hocková et al., 2003).
Synthetic Applications
The bromine atom present in 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine makes it a valuable building block in organic synthesis, especially in cross-coupling reactions like the Suzuki reaction. Such compounds can be used to synthesize novel pyridine derivatives with potential applications ranging from liquid crystal technology to biological activities. Density Functional Theory (DFT) studies on related compounds can shed light on their electronic structures and reactivity indices, further enhancing their utility in synthetic chemistry (Ahmad et al., 2017).
properties
IUPAC Name |
(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNKZKAHYEJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678439 | |
Record name | 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1246088-36-7 | |
Record name | 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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